molecular formula C16H16O8 B10814181 (7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

Cat. No.: B10814181
M. Wt: 336.29 g/mol
InChI Key: ZQNOLGRKZRDRQO-GPANFISMSA-N
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Description

(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthracene family, characterized by its three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable anthracene derivative.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.

    Methoxylation: Addition of a methoxy group using methanol and an acid catalyst.

    Methylation: Introduction of a methyl group through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the desired substitution, often involving nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler anthracene derivative with fewer hydroxyl groups.

    Emodin: A naturally occurring anthraquinone with similar hydroxyl and methoxy groups.

    Chrysophanol: Another anthraquinone derivative with hydroxyl groups at different positions.

Uniqueness

(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14?,15?,16-/m0/s1

InChI Key

ZQNOLGRKZRDRQO-GPANFISMSA-N

Isomeric SMILES

C[C@@]1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Canonical SMILES

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Origin of Product

United States

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